molecular formula C12H9BrO2S B8538565 (3-Bromothien-2-yl) (3-methoxyphenyl)methanone

(3-Bromothien-2-yl) (3-methoxyphenyl)methanone

Cat. No.: B8538565
M. Wt: 297.17 g/mol
InChI Key: WLJQKLPEHBJQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromothien-2-yl) (3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C12H9BrO2S and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrO2S

Molecular Weight

297.17 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C12H9BrO2S/c1-15-9-4-2-3-8(7-9)11(14)12-10(13)5-6-16-12/h2-7H,1H3

InChI Key

WLJQKLPEHBJQAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of phenyllithium (210 ml, 2.1M in cyclohexane) was added dropwise to a solution of 66 g of 3-bromothiophene in 400 ml of anhydrous ether at 5° C. The entire process was conducted under nitrogen. After the addition, the solution was stirred overnight under nitrogen. The resultant solution was then added dropwise to a solution of m-methoxybenzoyl chloride (90 g) in 600 ml of tetrahydrofuran at -70° C. over two hours and thereafter stirring was continued for two hours at the same temperature. The reaction was then quenched with water, the organics were extracted into ether, and the ether phase was washed with 10% sodium hydroxide solution and water, and dried over anhydrous magnesium sulfate. Upon evaporation of the solvent, an oily liquid was obtained which was chromatographed over alumina. Elution with hexane and thereafter with 10%, 20% and 50% ether/hexane gave 89.1 g of an oil which was vacuum distilled.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.